Furo[2,3-b]pyridin-6-ylmethanamine

Lipophilicity CNS drug design Physicochemical profiling

Furo[2,3-b]pyridin-6-ylmethanamine (CAS 193750-81-1) is a fused bicyclic heterocycle belonging to the furo[2,3-b]pyridine family, bearing a primary aminomethyl substituent at the pyridine 6-position. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound exhibits computed physicochemical properties including XLogP3 = 0.5, topological polar surface area (TPSA) = 52.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 193750-81-1
Cat. No. B068843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-6-ylmethanamine
CAS193750-81-1
SynonymsFuro[2,3-b]pyridine-6-methanamine (9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CO2)CN
InChIInChI=1S/C8H8N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5,9H2
InChIKeyXUPIUZZQLCYDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridin-6-ylmethanamine (CAS 193750-81-1): Procurement-Relevant Structural and Physicochemical Baseline


Furo[2,3-b]pyridin-6-ylmethanamine (CAS 193750-81-1) is a fused bicyclic heterocycle belonging to the furo[2,3-b]pyridine family, bearing a primary aminomethyl substituent at the pyridine 6-position [1]. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound exhibits computed physicochemical properties including XLogP3 = 0.5, topological polar surface area (TPSA) = 52.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The furo[2,3-b]pyridine core serves as a recognized hinge-binding isostere of 7-azaindole in kinase inhibitor design, and 6-substituted derivatives have been specifically exploited in cannabinoid-1 (CB1) receptor inverse agonist programs and focal adhesion kinase (FAK) inhibitor development [2][3].

Why Generic Furo[2,3-b]pyridine Regioisomers Cannot Substitute for the 6-ylmethanamine Derivative in Procurement


Regioisomeric furo[2,3-b]pyridinylmethanamine derivatives (2-yl, 4-yl, and 5-yl variants) share identical molecular formula and gross physicochemical descriptors yet diverge critically in the spatial orientation of the amine handle relative to the pyridine nitrogen—the atom that engages the kinase hinge region via hydrogen bonding [1]. The 6-position places the aminomethyl group immediately adjacent to the hinge-binding nitrogen (N-7), enabling derivatization into amides, sulfonamides, or ureas without obstructing the critical N-7/Hinge interaction. By contrast, substitution at the 2-position buries the handle within the furan-adjacent pocket, while 4- and 5-substitution redirects the vector away from the solvent-exposed region preferred for exit-vector elaboration in Type I kinase inhibitors [1][2]. Beyond positional isomerism, substituting a halomethyl (chloromethyl or bromomethyl) or hydroxymethyl analog for the aminomethyl group eliminates the capacity for direct amide bond formation, forcing additional synthetic steps with attendant yield losses [3].

Furo[2,3-b]pyridin-6-ylmethanamine: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 and MW Differentiation: 6-ylmethanamine vs. 6-Ketone Analog for CNS Drug Design

Furo[2,3-b]pyridin-6-ylmethanamine exhibits an XLogP3 of 0.5 and molecular weight of 148.16 g/mol, compared to the 6-ketone analog 1-(furo[2,3-b]pyridin-6-yl)ethanone (CAS 193750-68-4) with an experimentally derived LogP of 1.76 and MW of 161.16 g/mol [1]. This represents a calculated ΔLogP of −1.26 log units, placing the methanamine within the favorable CNS drug-like space (LogP < 3, MW < 400) and materially below the lipophilicity threshold associated with elevated hERG binding and promiscuous off-target pharmacology [2].

Lipophilicity CNS drug design Physicochemical profiling

Regioisomeric Positioning at the 6-Position vs. 2-, 4-, and 5-ylmethanamine Isomers for Kinase Hinge-Binding Vector

The 6-ylmethanamine regioisomer positions the primary amine substituent directly adjacent to the pyridine nitrogen (N-7), which serves as the canonical hydrogen bond acceptor to the kinase hinge backbone NH of the gatekeeper residue. In the furo[2,3-b]pyridine core, the N-7 atom is the structurally conserved hinge-binding element, and 6-position substitution permits C-6 elaboration into the solvent-exposed region without perturbing the N-7/hinge interaction [1]. By comparison, the 2-ylmethanamine regioisomer (CAS 153863-89-9) places the amine on the furan ring, sterically and electronically decoupled from the pyridine nitrogen; the 5-ylmethanamine isomer (CAS 1262409-12-0) orients the exit vector toward the ribose pocket rather than the solvent channel [2]. All regioisomers share identical computed TPSA (52.1 Ų) and HBD/HBA counts (1/3), confirming that the differentiation is strictly positional, not physicochemical [3].

Kinase inhibitor design Hinge-binding scaffold Structure-activity relationship

Synthetic Step-Efficiency: Direct Amide Coupling via Primary Amine vs. Multi-Step Haloalkyl Displacement

Furo[2,3-b]pyridin-6-ylmethanamine provides a primary amine that can be directly converted to amides, sulfonamides, ureas, or secondary amines via well-established one-step coupling protocols (e.g., HATU/DIPEA amidation, reductive amination with NaBH(OAc)₃). In contrast, the 6-(chloromethyl) analog (MW ≈ 191.63 g/mol) requires a two-step sequence: displacement with azide or phthalimide followed by reduction/deprotection to generate the equivalent amine, or direct nucleophilic displacement with amines under forcing conditions that risk pyridine N-alkylation side reactions [1]. The 6-(bromomethyl) variant, while more reactive, introduces alkylating agent handling concerns and higher MW (≈ 236 g/mol) with no synthetic advantage for amine-targeted elaboration. This step-count differential translates to a 40–60% cumulative yield advantage and reduced purification burden when the target functional handle is an amine-linked moiety [2].

Synthetic efficiency Amide bond formation Building block comparison

CB1 Receptor Inverse Agonist Program Validation: 6-Substituted Furo[2,3-b]pyridine Scaffold Achieves Low Nanomolar Potency

Merck Research Laboratories developed a series of furo[2,3-b]pyridine-based CB1 receptor inverse agonists in which 6-position functionalization was integral to achieving potent receptor occupancy. Two optimized compounds from this series (114a and 114b) demonstrated CB1 IC₅₀ values of 5.4 nM and 4.3 nM, respectively, with oral efficacy in modulating feeding behavior and suppressing body weight gain in rodent models [1]. The 6-ylmethanamine building block serves as the synthetic entry point for constructing the C-6 carboxamide and sulfonamide linkages present in these advanced leads. By comparison, the thieno[2,3-b]pyridine isosteric series explored contemporaneously yielded compounds with generally inferior brain-to-plasma ratios, underscoring the furo[2,3-b]pyridine core's pharmacokinetic advantage [1][2].

CB1 receptor Inverse agonist Metabolic disorders

FAK Kinase Inhibition by Furo[2,3-b]pyridine Scaffold: Nanomolar Potency and G1 Cell Cycle Arrest

A 2025 study exploring thieno/furo[2,3-b]pyridine derivatives as FAK inhibitors identified two furo[2,3-b]pyridine compounds (4a and 4c) with potent FAK enzymatic IC₅₀ values of 54.96 nM and 50.98 nM, respectively [1]. Both compounds induced G1 phase cell cycle arrest, and compound 4c additionally elevated caspase-3 expression, indicating apoptosis induction. The compounds demonstrated selectivity indices >2 against normal lung fibroblast WI-38 cells across HUH-7 (liver), A549 (lung), and MCF-7 (breast) cancer lines [1]. While the specific 6-ylmethanamine was not the terminal bioactive entity in this study, the furo[2,3-b]pyridine core's validated kinase inhibitory activity supports the procurement rationale for 6-position functionalized building blocks as entry points into FAK-targeted libraries, distinguishing this core from thieno[2,3-b]pyridine analogs which showed divergent selectivity profiles in the same study [1].

Focal adhesion kinase Cancer therapeutics Scaffold validation

Commercial Availability and Purity Specification: 97–98% vs. Variable Purity of Regioisomeric Analogs

Furo[2,3-b]pyridin-6-ylmethanamine is commercially available from multiple independent suppliers with documented purity specifications of 97% (Leyan, product 1942747) and ≥98% NLT (MolCore, ISO-certified) . The compound is offered by CymitQuimica (Apollo Scientific brand) at ≥95% purity . In contrast, the 4-ylmethanamine regioisomer is listed only by a single vendor with approximate MW data (150.18 g/mol, inconsistent with C₈H₈N₂O formula) suggesting limited commercial maturity; the 5-ylmethanamine isomer (CAS 1262409-12-0) is available at 95% purity from a more restricted supplier base . This multi-vendor, specification-graded supply landscape for the 6-ylmethanamine isomer reduces single-source procurement risk and supports quality-controlled research workflows.

Commercial sourcing Purity specification ISO certification

Furo[2,3-b]pyridin-6-ylmethanamine: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Library Construction via 6-Position Amide Coupling

The 6-ylmethanamine primary amine enables direct, one-step amide coupling with diverse carboxylic acid building blocks to generate focused kinase inhibitor libraries targeting the ATP-binding site hinge region. This application leverages the 6-position's geometric compatibility with solvent-channel vectoring in Type I kinase inhibitors, as established by the furo[2,3-b]pyridine hinge-binding scaffold literature [1]. Procurement of this building block eliminates the two-step haloalkyl displacement sequence required with 6-(chloromethyl) or 6-(bromomethyl) alternatives, reducing library synthesis time by an estimated 40–60% per compound [2].

CB1 Receptor Modulator Lead Optimization

Building on the Merck CB1 inverse agonist program that achieved IC₅₀ values of 4.3–5.4 nM with 6-substituted furo[2,3-b]pyridine leads [3], the 6-ylmethanamine serves as the direct synthetic precursor for constructing C-6 carboxamide, sulfonamide, and urea-linked candidates. Its XLogP3 of 0.5 provides a favorable starting lipophilicity for CNS-penetrant CB1 modulator design, compared to the 6-ketone analog (LogP = 1.76), which may require additional polarity introduction to avoid hERG liabilities [4].

FAK-Targeted Anticancer Agent Development

The furo[2,3-b]pyridine scaffold has demonstrated nanomolar FAK inhibition (IC₅₀ = 51–55 nM) with G1 cell cycle arrest and cancer cell selectivity (SI >2 vs. normal WI-38 fibroblasts) [5]. The 6-ylmethanamine provides an entry point for SAR exploration at the solvent-exposed region of FAK inhibitors while preserving the intact furo[2,3-b]pyridine hinge-binding motif. This scaffold-class evidence supports procurement for FAK-focused medicinal chemistry programs seeking to differentiate from thieno[2,3-b]pyridine-based FAK inhibitor chemotypes.

Quality-Controlled Intermediate for GMP-adjacent Scale-up

With ISO-certified supply available at ≥98% purity (MolCore) and multi-vendor sourcing (Leyan 97%, CymitQuimica ≥95%), this compound is positioned as a specification-graded intermediate suitable for late-stage lead optimization and preclinical candidate synthesis . The documented purity specifications and multi-supplier landscape reduce the risk of single-source supply disruption and batch variability, addressing a key procurement concern for programs transitioning from hit-to-lead into candidate nomination phases.

Quote Request

Request a Quote for Furo[2,3-b]pyridin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.